Cyclic somatostatin Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

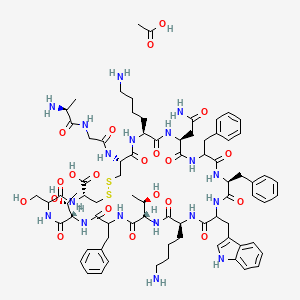

The compound Cyclic somatostatin Acetate is a synthetic peptide with a complex structure It is composed of multiple amino acids, including alanine, glycine, cysteine, lysine, asparagine, phenylalanine, tryptophan, threonine, and serine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for the production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as and .

Deprotection: The protecting groups on the amino acids are removed using .

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like .

Industrial Production Methods

For industrial-scale production, liquid-phase peptide synthesis (LPPS) can also be employed. This method involves the synthesis of peptides in solution, allowing for the production of larger quantities. The process is similar to SPPS but is conducted in a liquid medium, which can be more suitable for large-scale operations.

Analyse Des Réactions Chimiques

Types of Reactions

The peptide undergoes various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability and activity.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for the oxidation of cysteine residues.

Reduction: DTT or are commonly used reducing agents.

Substitution: N-hydroxysuccinimide (NHS) esters are often used for the modification of lysine residues.

Major Products Formed

The major products formed from these reactions include:

Disulfide-bonded peptides: Formed through the oxidation of cysteine residues.

Modified peptides: Resulting from the substitution of amino acid residues with various functional groups.

Applications De Recherche Scientifique

Somatostatin and its synthetic analogs (SSAs) have a variety of applications in the diagnosis and treatment of several conditions, including gastroenteropancreatic neuroendocrine tumors, acromegaly, and other endocrine and non-endocrine diseases . Somatostatin, a cyclic polypeptide, inhibits the secretion of various hormones such as growth hormone, prolactin, thyrotropin, insulin, and glucagon . Natural somatostatin has a short half-life, which led to the development of synthetic analogs with longer half-lives for clinical use .

Types of SSAs

Currently, three somatostatin analogs are approved for clinical practice :

- Octreotide: A synthetic octapeptide, was the first SSA approved by the FDA . It is marketed as Sandostatin® and is available in conventional and long-acting release (LAR) formulations . Octreotide shows a high affinity for SSTR2 and inhibits the proliferation of cells expressing the SSTR2 gene .

- Lanreotide: A first-generation SSA .

- Pasireotide: A second-generation SSA . It has been evaluated in phase III clinical trials for various uses .

Physiological Actions

Somatostatin analogs (SSAs) exert a broad range of inhibitory effects on hormone secretion and other physiological processes :

- Inhibits the secretion of growth hormone (GH), prolactin (PRL), thyrotropin (TSH), cholecystokinin (CCK), gastric inhibitory peptide (GIP), gastrin, motilin, neurotensin, secretin, glucagon, insulin, and pancreatic polypeptide (PP) .

- Inhibits exocrine secretion of amylase, hydrochloric acid, pepsinogen, intrinsic factor, enzymes, and bicarbonate .

- Inhibits glucose, fat, and amino acid absorption .

- Modulates gastrointestinal motility, delaying gastric emptying and prolonging intestinal transit time .

- Decreases portal pressure and inhibits retinal secretion .

- Exhibits antidiuretic effects .

- Modulates central nervous system activities related to cognition and locomotion .

- Inhibits immunoglobulin synthesis and lymphocyte proliferation .

- Demonstrates antiproliferative potential by reversing the impact of mitogenic signals .

Clinical Applications

SSAs are used in various medical fields due to their antisecretory, antiproliferative, and immunomodulatory activities :

| Endocrinological Indications | Digestive Indications |

|---|---|

| Acromegaly | Prevention of complications after pancreatic surgery |

| Symptoms associated with functional GEP-NETs | Upper gastrointestinal hemorrhage due to gastroesophageal varices in patients with cirrhosis |

| Unresectable, well- or moderately-differentiated, locally advanced or metastatic GEP-NETs | |

| Thyrotropinomas | |

| Cushing’s disease (second-generation SSAs) |

| Endocrinological Indications | Digestive Indications | Non-Endocrinological Tumors |

|---|---|---|

| Gonadotropinomas | Dumping syndrome | Breast cancer |

| Dopamine agonists resistant prolactinomas (DARPs) | Digestive and lymphatic fistulas | Colon cancer |

| GEP-NETs in MEN-1 | Hepatorenal polycystosis | Prostate cancer |

| Refractory diarrhea associated with medullary thyroid cancer | Refractory chronic diarrhea | Small cell lung cancer |

| Congenital hyperinsulinism or persistent hyperinsulinemic hypoglycemia of infancy | Exocrine pancreatic cancer | |

| Diabetic retinopathy and diabetic macular edema | Hepatocellular cancer | |

| Graves’ orbitopathy |

Case Studies and Research Findings

- Cushing’s Disease: Pasireotide, a second-generation SSA, has been evaluated in a randomized phase III study for Cushing’s disease, demonstrating normalization of urinary free cortisol (UFC) in 26.3% and 14.6% of patients receiving 900 µg and 600 µg doses, respectively . The use of SSAs has also been proposed to differentiate Cushing’s disease from ectopic ACTH secretion .

- Ectopic ACTH secretion: OctreoScan® and Ga-68 DOTATE allow the location of ectopic tumors producing ACTH, CRH, and their metastases .

- NET Disease: A negative scan after administration in patients who do not have a history of NET disease does not rule out disease .

Mécanisme D'action

The peptide exerts its effects through interactions with specific molecular targets and pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity to target proteins. The peptide can modulate various biological processes by binding to receptors or enzymes, thereby influencing their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Somatostatin: A tetradecapeptide with a similar structure, known for its role in inhibiting growth hormone release.

Octreotide: A synthetic analog of somatostatin, used clinically for its longer half-life and enhanced stability.

Uniqueness

The compound Cyclic somatostatin Acetate is unique due to its specific sequence and the presence of multiple D-amino acids, which can confer increased stability and resistance to enzymatic degradation compared to peptides composed solely of L-amino acids.

Propriétés

IUPAC Name |

acetic acid;(4R,10S,16S,19S,25S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52?,53-,54?,55?,56-,57?,58-,59-,62-,63-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYNCDIZASLOMM-QNOQTSMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H108N18O21S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1697.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.